1-Propyl-1H-pyrazol-5-amine hydrochloride
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Overview
Description
1-Propyl-1H-pyrazol-5-amine hydrochloride is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This compound is characterized by the presence of a propyl group at the 1-position and an amine group at the 5-position of the pyrazole ring, with a hydrochloride counterion.
Mechanism of Action
Target of Action
It’s known that aminopyrazoles, a class of compounds to which this compound belongs, can provide useful ligands for receptors or enzymes, such as p38mapk, and different kinases . These targets play crucial roles in various cellular processes, including cell growth, differentiation, and apoptosis.
Mode of Action
Aminopyrazoles are known to interact with their targets, leading to changes in cellular processes . For instance, some aminopyrazoles can act as reversible inhibitors of certain kinases .
Biochemical Pathways
Given the potential targets of aminopyrazoles, it’s plausible that this compound could influence pathways related to cell growth, differentiation, and apoptosis .
Result of Action
Based on the potential targets of aminopyrazoles, it’s plausible that this compound could influence cell growth, differentiation, and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propyl-1H-pyrazol-5-amine hydrochloride can be synthesized through various synthetic routes One common method involves the reaction of propylhydrazine with a suitable diketone or β-diketone under acidic conditions
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on factors such as the desired yield, purity, and cost-effectiveness. The reaction conditions, including temperature, pressure, and catalysts, are optimized to achieve high efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-Propyl-1H-pyrazol-5-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable nucleophiles.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding oxo-compounds.
Reduction: Reduction reactions can produce amines or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various substituted pyrazoles.
Scientific Research Applications
1-Propyl-1H-pyrazol-5-amine hydrochloride has several scientific research applications across different fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to investigate enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1-Propyl-1H-pyrazol-5-amine hydrochloride can be compared with other similar pyrazole derivatives, such as 1-phenyl-1H-pyrazol-5-amine hydrochloride and 1-methyl-1H-pyrazol-5-amine hydrochloride These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical properties and biological activities
List of Similar Compounds
1-Phenyl-1H-pyrazol-5-amine hydrochloride
1-Methyl-1H-pyrazol-5-amine hydrochloride
1-Ethyl-1H-pyrazol-5-amine hydrochloride
1-Butyl-1H-pyrazol-5-amine hydrochloride
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Properties
IUPAC Name |
2-propylpyrazol-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.ClH/c1-2-5-9-6(7)3-4-8-9;/h3-4H,2,5,7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPRTERJGRNSAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC=N1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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